![molecular formula C16H14Cl2N2S2 B14508367 N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide CAS No. 63867-37-8](/img/structure/B14508367.png)
N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide is an organic compound characterized by the presence of two chlorophenyl groups attached to a central ethanedithioamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide typically involves the reaction of 2-chlorobenzyl chloride with ethanedithioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorophenyl groups into target molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular membranes, leading to changes in membrane permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis[(2-chlorophenyl)methyl]ethanediamine: Similar structure but with amine groups instead of dithioamide.
N,N’-bis[(2-chlorophenyl)methyl]ethanedithioether: Contains ether linkages instead of amide groups.
Uniqueness
N,N’-bis[(2-chlorophenyl)methyl]ethanedithioamide is unique due to its dithioamide structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of chlorophenyl groups also enhances its lipophilicity and ability to interact with hydrophobic environments.
Propiedades
Número CAS |
63867-37-8 |
|---|---|
Fórmula molecular |
C16H14Cl2N2S2 |
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide |
InChI |
InChI=1S/C16H14Cl2N2S2/c17-13-7-3-1-5-11(13)9-19-15(21)16(22)20-10-12-6-2-4-8-14(12)18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Clave InChI |
GQOCVALHPKXOCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC(=S)C(=S)NCC2=CC=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



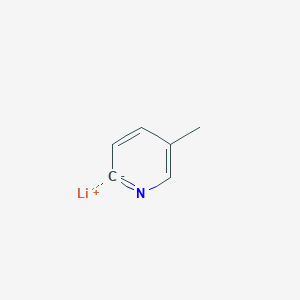

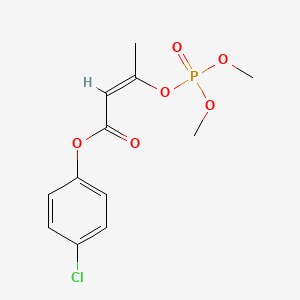
![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
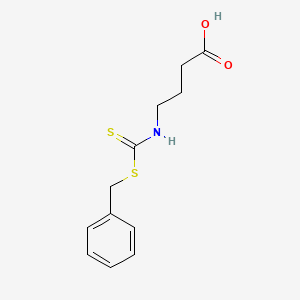
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)

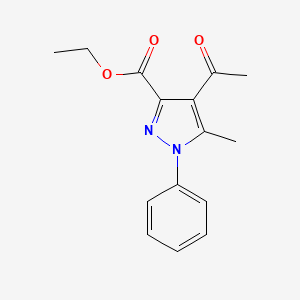
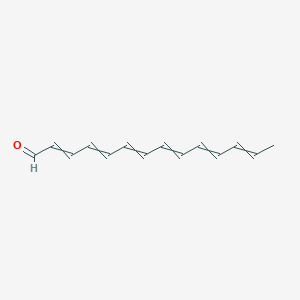
![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)
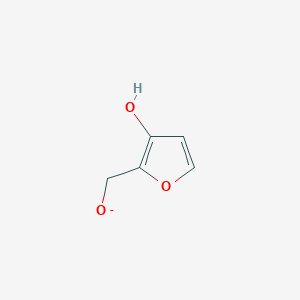
![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
